molecular formula C13H9N3O2 B15164575 3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine CAS No. 207601-78-3

3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine

Cat. No.: B15164575
CAS No.: 207601-78-3
M. Wt: 239.23 g/mol
InChI Key: LPOVARMMNJEZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine is a heterocyclic compound that features a furan ring, a phenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with phenyl isocyanate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine is unique due to its combination of a furan ring, a phenyl group, and a triazine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

207601-78-3

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-(furan-2-yl)-4-oxido-6-phenyl-1,2,4-triazin-4-ium

InChI

InChI=1S/C13H9N3O2/c17-16-9-11(10-5-2-1-3-6-10)14-15-13(16)12-7-4-8-18-12/h1-9H

InChI Key

LPOVARMMNJEZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=C(N=N2)C3=CC=CO3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.